(5,6,7-~13~C_3_)Heptanoic acid
Overview
Description
(5,6,7-~13~C_3_)Heptanoic acid is a labeled form of heptanoic acid, where the carbon atoms at positions 5, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7-~13~C_3_)Heptanoic acid typically involves the incorporation of carbon-13 labeled precursors into the heptanoic acid structure. One common method is the oxidation of heptanal, which can be prepared from the pyrolysis of methyl ricinoleate derived from castor bean oil . The labeled heptanal is then oxidized to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the isotopic purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5,6,7-~13~C_3_)Heptanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Conversion to heptanoic acid derivatives.
Reduction: Formation of heptanol.
Substitution: Formation of esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanol.
Substitution: Heptanoate esters and amides.
Scientific Research Applications
(5,6,7-~13~C_3_)Heptanoic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of (5,6,7-~13~C_3_)Heptanoic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labeling. This allows researchers to study the molecular targets and pathways involved in various biochemical processes. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for detailed molecular studies .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Heptanoic acid: The non-labeled form of (5,6,7-~13~C_3_)Heptanoic acid.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for specific tracking and analysis in scientific research. This makes it particularly valuable in studies requiring precise measurement and identification of metabolic intermediates .
Properties
IUPAC Name |
(5,6,7-13C3)heptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1+1,2+1,3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-VMIGTVKRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2]CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745928 | |
Record name | (5,6,7-~13~C_3_)Heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-17-7 | |
Record name | Heptanoic-5,6,7-13C3 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6,7-~13~C_3_)Heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-17-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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